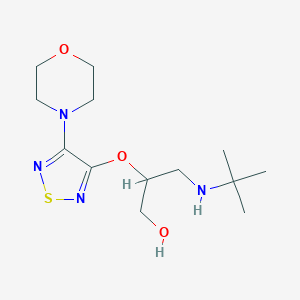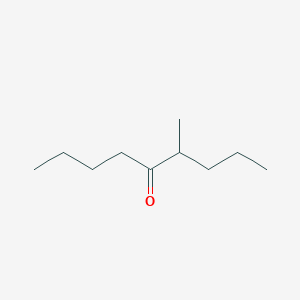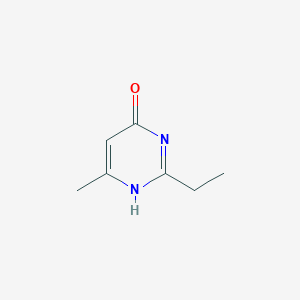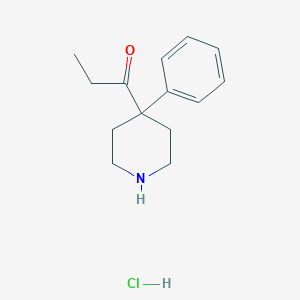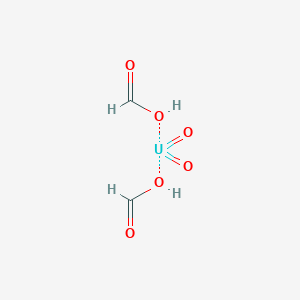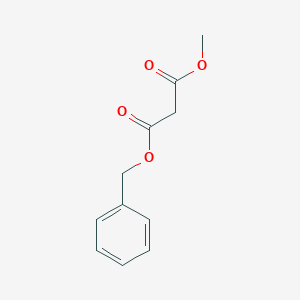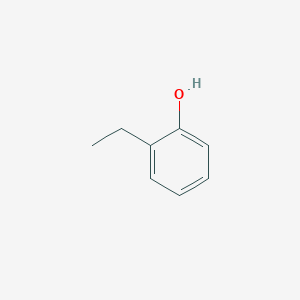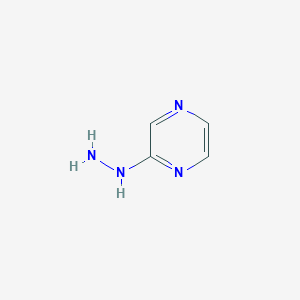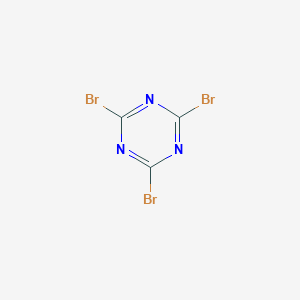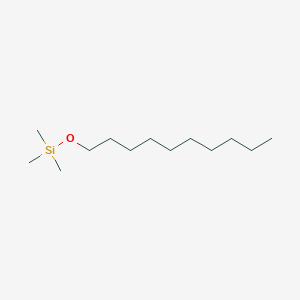
1-Ethyl-2-methyl-2,5-dihydro-1H-1lambda~5~-phosphol-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethyl-2-methyl-2,5-dihydro-1H-1lambda~5~-phosphol-1-one (EMDP) is an organic compound that has been studied extensively for its various applications in the scientific research field. It is a cyclic phosphonate with a five-membered ring structure and is considered to be a “super-hydrophobic” compound due to its low water solubility. EMDP has been used in a variety of applications, including catalysis, medicinal chemistry, and biochemistry.
Scientific Research Applications
1-Ethyl-2-methyl-2,5-dihydro-1H-1lambda~5~-phosphol-1-one has been used in a variety of scientific research applications, including catalysis, medicinal chemistry, and biochemistry. In catalysis, 1-Ethyl-2-methyl-2,5-dihydro-1H-1lambda~5~-phosphol-1-one has been used as a catalyst in the synthesis of various organic compounds, including polymersization and cyclization reactions. In medicinal chemistry, 1-Ethyl-2-methyl-2,5-dihydro-1H-1lambda~5~-phosphol-1-one has been used in the synthesis of various pharmaceuticals, such as antimalarial drugs and anticancer drugs. In biochemistry, 1-Ethyl-2-methyl-2,5-dihydro-1H-1lambda~5~-phosphol-1-one has been used in the synthesis of various biocatalysts, such as enzymes and proteins.
Mechanism of Action
The mechanism of action of 1-Ethyl-2-methyl-2,5-dihydro-1H-1lambda~5~-phosphol-1-one is not yet fully understood. However, it is believed that 1-Ethyl-2-methyl-2,5-dihydro-1H-1lambda~5~-phosphol-1-one acts as a Lewis acid, which is an electron-pair acceptor, and as a Bronsted acid, which is a proton donor. It is believed that 1-Ethyl-2-methyl-2,5-dihydro-1H-1lambda~5~-phosphol-1-one acts as a catalyst by forming a complex with the substrate, which increases the rate of the reaction. Additionally, 1-Ethyl-2-methyl-2,5-dihydro-1H-1lambda~5~-phosphol-1-one may act as a nucleophile, which is an electron-pair donor, and can participate in covalent bond formation.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-Ethyl-2-methyl-2,5-dihydro-1H-1lambda~5~-phosphol-1-one are not yet fully understood. However, it has been shown to have an inhibitory effect on the activity of some enzymes, such as acetylcholinesterase and glutathione S-transferase. Additionally, 1-Ethyl-2-methyl-2,5-dihydro-1H-1lambda~5~-phosphol-1-one has been shown to have an inhibitory effect on the growth of some bacteria, such as Escherichia coli and Staphylococcus aureus.
Advantages and Limitations for Lab Experiments
The main advantage of using 1-Ethyl-2-methyl-2,5-dihydro-1H-1lambda~5~-phosphol-1-one in laboratory experiments is its low cost and availability. Additionally, 1-Ethyl-2-methyl-2,5-dihydro-1H-1lambda~5~-phosphol-1-one is a highly stable compound and can be stored for long periods of time without significant degradation. However, 1-Ethyl-2-methyl-2,5-dihydro-1H-1lambda~5~-phosphol-1-one is a highly hydrophobic compound and is not soluble in water, which can be a limitation when performing experiments in aqueous solutions. Additionally, 1-Ethyl-2-methyl-2,5-dihydro-1H-1lambda~5~-phosphol-1-one is toxic and should be handled with care.
Future Directions
There are a variety of potential future directions for research on 1-Ethyl-2-methyl-2,5-dihydro-1H-1lambda~5~-phosphol-1-one, including further investigation into its mechanism of action, its biochemical and physiological effects, and its potential applications in medicinal chemistry and biochemistry. Additionally, further research into the synthesis and optimization of 1-Ethyl-2-methyl-2,5-dihydro-1H-1lambda~5~-phosphol-1-one is needed in order to improve its efficiency and yield. Finally, further research into the toxicity of 1-Ethyl-2-methyl-2,5-dihydro-1H-1lambda~5~-phosphol-1-one is needed in order to better understand its potential risks and benefits.
Synthesis Methods
1-Ethyl-2-methyl-2,5-dihydro-1H-1lambda~5~-phosphol-1-one is synthesized using a variety of methods, including the condensation of ethyl methylphosphonate with 2,5-dihydroxytetrahydropyran (DHTHP) or the reaction of ethyl methylphosphonate with 2,5-dihydroxytetrahydrofuran (DHTF). The condensation of ethyl methylphosphonate and DHTHP produces 1-Ethyl-2-methyl-2,5-dihydro-1H-1lambda~5~-phosphol-1-one in yields ranging from 40-80%, while the reaction of ethyl methylphosphonate and DHTF produces 1-Ethyl-2-methyl-2,5-dihydro-1H-1lambda~5~-phosphol-1-one in yields ranging from 50-95%. 1-Ethyl-2-methyl-2,5-dihydro-1H-1lambda~5~-phosphol-1-one can also be synthesized from the reaction of ethyl methylphosphonate and 2,5-dihydroxypentane, although this method is less efficient than the other two methods.
properties
IUPAC Name |
1-ethyl-2-methyl-2,5-dihydro-1λ5-phosphole 1-oxide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13OP/c1-3-9(8)6-4-5-7(9)2/h4-5,7H,3,6H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRFRDSYUFDLGPP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCP1(=O)CC=CC1C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13OP |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20631835 |
Source


|
| Record name | 1-Ethyl-2-methyl-2,5-dihydro-1H-1lambda~5~-phosphol-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20631835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Ethyl-2-methyl-2,5-dihydro-1H-1lambda~5~-phosphol-1-one | |
CAS RN |
61441-50-7 |
Source


|
| Record name | 1-Ethyl-2-methyl-2,5-dihydro-1H-1lambda~5~-phosphol-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20631835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

